4-Bromo-2-chloro-1-isobutoxybenzene
Description
Contextualization within Halogenated Aromatic Ethers
Halogenated aromatic ethers are a class of organic compounds characterized by an ether linkage (-O-) and one or more halogen atoms (F, Cl, Br, I) attached to an aromatic ring. acs.orgchemicalbook.com This combination of functional groups imparts unique physicochemical properties to these molecules, influencing their reactivity, polarity, and biological activity. acs.org
4-Bromo-2-chloro-1-isobutoxybenzene is a prime example of this class, featuring both a bromine and a chlorine atom at specific positions on the benzene (B151609) ring, along with an isobutoxy group. The presence and positioning of these substituents are crucial in directing further chemical reactions.
Significance in Contemporary Organic Synthesis and Materials Science Research
The true value of this compound lies in its utility as a versatile building block. In organic synthesis, the differential reactivity of the bromo and chloro substituents can be exploited for selective cross-coupling reactions, allowing for the stepwise introduction of new functional groups.
A closely related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, serves as a key intermediate in the synthesis of Dapagliflozin, a medication used for the treatment of type 2 diabetes. chemicalbook.comgoogle.comgoogle.com This highlights the potential of such halogenated aromatic ethers in the development of pharmaceuticals. While direct applications in materials science are not extensively documented, the structural motifs present in this compound are found in molecules with applications in areas such as liquid crystals and polymers.
Historical Perspectives on Related Aryl Halide and Ether Chemistry
The chemistry of aryl halides and ethers has a rich history, forming a cornerstone of modern organic synthesis. The development of reactions like the Williamson ether synthesis in 1850 provided the first reliable method for preparing ethers. wikipedia.orgchemistrytalk.orgbyjus.com This reaction typically involves the reaction of an alkoxide with a primary alkyl halide. byjus.com
Later, the Ullmann condensation, a copper-catalyzed reaction, emerged as a powerful tool for the formation of aryl ethers from aryl halides. wikipedia.orgnih.govorganic-chemistry.org These foundational reactions, along with more modern cross-coupling methods, have been instrumental in the synthesis of a vast array of complex organic molecules, including those derived from structures like this compound. The continuous evolution of these synthetic methods underscores the enduring importance of aryl halide and ether chemistry. yale.edu
Chemical and Physical Properties
While extensive experimental data for this compound is not widely published, its properties can be inferred from data available for related compounds and from chemical databases.
| Property | Value |
| Molecular Formula | C₁₀H₁₂BrClO |
| Molecular Weight | 263.56 g/mol |
| CAS Number | 1110659-44-3 |
Note: This table contains basic identifying information.
Synthesis of this compound
The synthesis of this compound can be approached through established methods for forming aryl ethers, primarily the Williamson ether synthesis or the Ullmann condensation. A plausible synthetic route would involve the reaction of 2-bromo-4-chlorophenol (B154644) with an isobutyl halide in the presence of a base.
A general representation of the Williamson ether synthesis is as follows:
Ar-OH + R-X + Base → Ar-O-R + Salt + H₂O
Where:
Ar-OH is the phenol (B47542) (in this case, 2-bromo-4-chlorophenol)
R-X is the alkyl halide (e.g., isobutyl bromide)
Base is used to deprotonate the phenol (e.g., potassium carbonate)
Alternatively, the Ullmann condensation provides another route, particularly useful for less reactive aryl halides. This method typically employs a copper catalyst to facilitate the coupling of an aryl halide with an alcohol. wikipedia.orgarkat-usa.org
Spectroscopic Data
¹H NMR: The spectrum would show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns determined by the positions of the bromine, chlorine, and isobutoxy groups. The isobutoxy group would exhibit a characteristic set of signals, including a doublet for the methyl groups and a multiplet for the methine and methylene (B1212753) protons.
¹³C NMR: The carbon spectrum would reveal the number of unique carbon environments in the molecule, with the chemical shifts of the aromatic carbons influenced by the electron-withdrawing effects of the halogens and the electron-donating effect of the ether group.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine and chlorine. docbrown.info Fragmentation patterns would likely involve the loss of the isobutyl group and the halogen atoms.
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C-O stretching of the ether, C-H stretching and bending of the alkyl and aromatic groups, and C-Br and C-Cl stretching vibrations.
Research and Applications
While specific research focused solely on this compound is limited, its role as a building block can be inferred from studies on analogous compounds. The presence of two different halogen atoms allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This makes it a valuable precursor for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.
The structural motif of a halogenated aromatic ether is present in numerous biologically active compounds, and the isobutoxy group can influence properties such as lipophilicity and metabolic stability. As such, this compound holds potential as a key intermediate for the discovery of new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-chloro-1-(2-methylpropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYODRBXQGPKJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 2 Chloro 1 Isobutoxybenzene
Strategies for Aryl Ether Bond Formation: Introduction of the Isobutoxy Moiety
Classical Williamson Ether Synthesis Approaches
The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with a primary alkyl halide. Current time information in Bangalore, IN.sigmaaldrich.com In the context of synthesizing 4-bromo-2-chloro-1-isobutoxybenzene, this would typically involve the deprotonation of 4-bromo-2-chlorophenol (B165030) to form the corresponding phenoxide, which then acts as a nucleophile to attack an isobutyl halide, such as isobutyl bromide.
The reaction is generally carried out in the presence of a base to deprotonate the phenol (B47542). Common bases for this transformation include sodium hydroxide (B78521), potassium carbonate, or sodium hydride. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) often being employed to facilitate the SN2 reaction.
Table 1: Illustrative Conditions for Williamson Ether Synthesis of Aryl Ethers This table presents data from analogous Williamson ether synthesis reactions to illustrate typical reaction parameters.
| Phenol Substrate | Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Bromophenol | 1-Bromopentane | NaOH (aq) | Water/TBAHS | 100 | Not specified | researchgate.net |
| 4-Bromophenol | 1-Bromobutane | NaOH (aq) | Water/TBAHS | 100 | Not specified | researchgate.net |
| 4-Bromophenol | 1-Bromo-3-methylbutane | NaOH (aq) | Water/TBAHS* | 100 | Not specified | researchgate.net |
*TBAHS: Tetrabutylammonium hydrogen sulfate (B86663) (phase transfer catalyst)
Base-Mediated Etherification Protocols
Base-mediated etherification is a broad category that encompasses the Williamson ether synthesis but also includes variations in reagents and conditions. For instance, instead of an alkyl halide, other isobutylating agents with a suitable leaving group could be employed. The reaction of various phenols with halothane (B1672932) to produce aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers demonstrates the utility of base-mediated reactions in forming complex aryl ethers. researchgate.net
In the synthesis of this compound, a strong base is essential to drive the reaction to completion by ensuring the quantitative formation of the phenoxide from 4-bromo-2-chlorophenol. The reactivity of the isobutylating agent is also a key factor.
Transition Metal-Catalyzed C-O Bond Formation
In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-O bonds. Palladium and copper-based catalytic systems are most commonly employed for the arylation of alcohols. While specific examples for the synthesis of this compound are not prevalent in the literature, the general principles of Buchwald-Hartwig amination can be extended to etherification.
This approach would involve the coupling of 4-bromo-2-chloro-1-iodobenzene (B1333647) with isobutanol in the presence of a palladium catalyst, a suitable ligand (e.g., a biaryl phosphine), and a base. The key advantage of this method is the ability to form the ether bond under potentially milder conditions than classical methods. However, the synthesis of the required tri-halogenated starting material can be complex.
Regioselective Halogenation Strategies on the Benzene (B151609) Ring
Directed Ortho-Metalation (DOM) and Halogenation Sequences
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. google.comgoogle.com This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile, such as a halogenating agent.
In a potential synthesis of this compound, the isobutoxy group on a 2-chlorinated benzene ring could act as a DMG. Treatment with a strong base like n-butyllithium would lead to lithiation at the ortho position to the isobutoxy group. Subsequent quenching with a brominating agent, such as N-bromosuccinimide (NBS) or bromine, would introduce the bromine atom at the desired position. The methoxy (B1213986) group is a known DMG, and the isobutoxy group is expected to behave similarly. google.com
Electrophilic Aromatic Substitution for Bromine Introduction
Electrophilic aromatic substitution is a fundamental reaction for the functionalization of benzene derivatives. The regiochemical outcome is governed by the electronic properties of the substituents already present on the ring. In the context of synthesizing this compound, a plausible route involves the bromination of 2-chloro-1-isobutoxybenzene.
The isobutoxy group is an activating, ortho-, para-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group. The strong activating nature of the alkoxy group would likely dominate the directing effects, favoring bromination at the positions ortho and para to it. Since the para position is occupied by the chloro group, bromination would be directed to the ortho position, which is the 4-position of the target molecule. A patent describing the highly regioselective bromination of 2-chlorophenol (B165306) to yield 4-bromo-2-chlorophenol with high purity and yield supports the feasibility of this approach. google.com
Table 2: Illustrative Conditions for Regioselective Bromination of Phenols This table presents data from an analogous regioselective bromination reaction to illustrate typical reaction parameters.
| Substrate | Brominating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2-Chlorophenol | Bromine | Triethylamine (B128534) hydrochloride | Chlorobenzene (B131634) | Not specified | 4-Bromo-2-chlorophenol | 99.1 | google.com |
Chlorination Methodologies
The direct chlorination of a suitable precursor represents a straightforward approach to introducing the chloro substituent onto the benzene ring to form this compound. A logical precursor for this method is 4-bromo-1-isobutoxybenzene. The synthesis would involve an electrophilic aromatic substitution reaction, where chlorine is introduced into the aromatic ring.
The directing effects of the existing substituents—the bromo group and the isobutoxy group—are critical in determining the regioselectivity of the chlorination. The isobutoxy group (-OCH₂(CH₃)₂) is an ortho-, para-directing and activating group due to the lone pairs on the oxygen atom that can be donated to the ring, stabilizing the arenium ion intermediate. The bromine atom is also an ortho-, para-director but is a deactivating group. In the case of competing directing effects, the strongly activating isobutoxy group would predominantly control the position of the incoming electrophile. Therefore, chlorination is expected to occur primarily at the positions ortho to the isobutoxy group. Since the para position is already occupied by the bromine atom, the chlorine will be directed to the C2 position.
The reaction is typically carried out using molecular chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). youtube.comchemguide.co.uklibretexts.org The catalyst polarizes the Cl-Cl bond, creating a stronger electrophile (Cl⁺) that can be attacked by the electron-rich aromatic ring. libretexts.orgmasterorganicchemistry.com
Table 1: Proposed Chlorination of 4-Bromo-1-isobutoxybenzene
| Step | Reactant | Reagents and Conditions | Product | Description |
|---|---|---|---|---|
| 1 | 4-Bromo-1-isobutoxybenzene | Cl₂, FeCl₃ (catalyst), in a non-polar solvent (e.g., CCl₄ or CH₂Cl₂) | This compound | Electrophilic aromatic chlorination. The isobutoxy group directs the incoming chlorine atom to the ortho position. |
Multi-Step Synthetic Sequences from Simpler Precursors
Synthesizing this compound from more basic starting materials can be achieved through various multi-step sequences. These can be broadly categorized as convergent or linear pathways, each with distinct strategic advantages. Planning such syntheses requires careful consideration of the order of reactions to ensure correct regiochemistry. libretexts.orglibretexts.orgpressbooks.pub
Convergent Synthesis Approaches
A convergent synthesis involves preparing different fragments of the target molecule separately and then combining them in a later step. For this compound, a logical convergent approach would involve the synthesis of 2-chloro-4-bromophenol, which is then coupled with an isobutyl group.
The key intermediate, 2-chloro-4-bromophenol, can be prepared by the bromination of p-chlorophenol or the chlorination of p-bromophenol. For instance, bromination of o-chlorophenol using bromine in the presence of a catalyst can yield the desired intermediate with high purity. google.comgoogle.com
The final step in this convergent pathway is the etherification of the 2-chloro-4-bromophenol intermediate. The Williamson ether synthesis is a classic and highly effective method for this transformation. masterorganicchemistry.comkhanacademy.org It involves deprotonating the phenol with a suitable base (e.g., sodium hydride, NaH, or potassium carbonate, K₂CO₃) to form the corresponding phenoxide, which then acts as a nucleophile. This nucleophile subsequently attacks an isobutyl halide (e.g., isobutyl bromide) in an Sₙ2 reaction to form the desired ether. youtube.comyoutube.comyoutube.com
Table 2: Proposed Convergent Synthesis Pathway
| Step | Reactant | Reagents and Conditions | Product | Description |
|---|---|---|---|---|
| 1 | o-Chlorophenol | Br₂, Lewis or Brønsted acid catalyst (e.g., FeCl₃ or H₂SO₄), in a suitable solvent. | 2-Chloro-4-bromophenol | Electrophilic bromination. The hydroxyl group directs bromination to the para position. google.com |
| 2 | 2-Chloro-4-bromophenol | 1. Base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, Acetone). 2. Isobutyl bromide ((CH₃)₂CHCH₂Br). | This compound | Williamson ether synthesis. The phenoxide displaces the bromide from isobutyl bromide. masterorganicchemistry.com |
Linear Synthesis Pathways
A linear synthesis involves the sequential modification of a single starting material through a series of reactions until the target molecule is formed. The order of bond formations is crucial for success. fiveable.meyoutube.com A plausible linear synthesis of this compound could start from a simple precursor like phenol.
The sequence of halogenation and etherification steps must be carefully planned to exploit the directing effects of the substituents. For example:
Bromination of Phenol: Phenol is highly activated, and its bromination can lead to multiple substitutions. However, under controlled conditions, p-bromophenol can be obtained as the major product.
Chlorination of p-Bromophenol: The hydroxyl group in p-bromophenol is a strong ortho-, para-director, while the bromine is a weaker ortho-, para-director. The hydroxyl group will direct the incoming chlorine to the position ortho to it (C2), yielding 2-chloro-4-bromophenol.
Etherification: The final step would be the Williamson ether synthesis as described in the convergent approach, reacting 2-chloro-4-bromophenol with isobutyl bromide.
Table 3: Proposed Linear Synthesis Pathway from Phenol
| Step | Reactant | Reagents and Conditions | Product | Description |
|---|---|---|---|---|
| 1 | Phenol | Br₂ in a non-polar solvent (e.g., CCl₄) at low temperature. | p-Bromophenol | Electrophilic bromination, selective for the para position under controlled conditions. |
| 2 | p-Bromophenol | Cl₂ with a catalyst (e.g., AlCl₃) or other chlorinating agents like SO₂Cl₂. | 2-Chloro-4-bromophenol | Electrophilic chlorination, directed ortho to the powerful activating -OH group. |
| 3 | 2-Chloro-4-bromophenol | 1. Base (e.g., K₂CO₃). 2. Isobutyl bromide. | This compound | Williamson ether synthesis to form the final product. |
Advanced Synthetic Methodologies and Green Chemistry Principles
Modern synthetic chemistry increasingly focuses on developing more efficient and environmentally benign processes. Methodologies like fluorous synthesis and the use of ionic liquids offer potential improvements over traditional techniques.
Implementation of Fluorous Synthesis Techniques
Fluorous synthesis is a technique that facilitates the purification of reaction products by tagging a reactant with a perfluoroalkyl chain (a "fluorous tag"). nih.gov These fluorous-tagged molecules exhibit unique solubility profiles, being soluble in fluorous solvents but insoluble in most organic solvents, allowing for easy separation. tcichemicals.com
While no specific application of fluorous synthesis for this compound has been reported, the principle can be hypothetically applied. For example, in the convergent synthesis, the isobutyl bromide could be replaced with a fluorous-tagged isobutyl equivalent. After the etherification reaction, the fluorous-tagged product could be easily separated from non-fluorous starting materials or by-products by liquid-liquid extraction between a fluorous solvent and an organic solvent. The fluorous tag would then be cleaved to yield the final product. This approach can simplify purification, avoiding the need for chromatography. The incorporation of fluorine can also modify the properties of molecules for various applications. nih.gov
Table 4: Conceptual Application of Fluorous Synthesis
| Phase | Components before Extraction | Components after Extraction | Principle |
|---|---|---|---|
| Organic Phase | Fluorous-tagged product, excess non-fluorous reactants, by-products. | Excess non-fluorous reactants, by-products. | Separation based on differential solubility. The fluorous-tagged compound preferentially dissolves in the fluorous solvent. |
| Fluorous Phase | (Initially empty or contains fluorous solvent) | Fluorous-tagged product. |
Utilization of Ionic Liquids in Synthetic Procedures
Ionic liquids are salts with melting points below 100 °C, and they are gaining attention as "green" solvents due to their low vapor pressure, high thermal stability, and potential for recyclability. They can significantly influence the rates and selectivities of chemical reactions. chemicalbook.comrsc.org
In the context of synthesizing this compound, ionic liquids could be employed as the solvent medium for either the electrophilic chlorination or the nucleophilic Williamson ether synthesis. For electrophilic aromatic substitution reactions, certain ionic liquids can enhance the electrophilicity of the reagent and stabilize the charged intermediate, sometimes leading to faster and more selective reactions compared to conventional organic solvents. nih.govlumenlearning.com In Sₙ2 reactions like the Williamson ether synthesis, the nature of the ionic liquid's cation and anion can modulate the nucleophilicity of the alkoxide and the solvation of the transition state, thereby affecting the reaction outcome. rsc.org
Table 5: Comparison of Conventional vs. Ionic Liquid Solvents for Williamson Ether Synthesis
| Parameter | Conventional Solvent (e.g., DMF) | Ionic Liquid (e.g., [BMIM][BF₄]) | Potential Advantage of Ionic Liquid |
|---|---|---|---|
| Volatility | High | Negligible | Reduced air pollution, easier handling, less solvent loss. |
| Recyclability | Difficult | Often possible | Lower cost and environmental impact over multiple cycles. |
| Reaction Rate | Variable | Can be enhanced | Potentially shorter reaction times and lower energy consumption. rsc.org |
| Product Isolation | Requires extraction/distillation | Often by simple extraction | Simplified workup procedures. |
Application of Solid-Supported Synthesis Methodologies
The synthesis of this compound can be effectively adapted to solid-phase methodologies, offering advantages in purification and automation. A plausible synthetic route involves the Williamson ether synthesis, where the precursor, 4-bromo-2-chlorophenol, is reacted with an isobutyl halide. In a solid-supported approach, this transformation can be achieved in two primary ways: by using a solid-supported base or by immobilizing the phenolic reactant on a resin.
One common strategy involves the use of a solid-supported base to deprotonate the 4-bromo-2-chlorophenol, creating the corresponding phenoxide in situ. This activated species then reacts with isobutyl bromide or iodide in the solution phase. The use of a solid-supported base simplifies the workup, as the base and its conjugate acid are easily removed by filtration. wikipedia.org Examples of such bases include potassium carbonate supported on alumina (B75360) or basic anion exchange resins like Amberlyst A26 in its hydroxide form. tandfonline.comexlibrisgroup.comtandfonline.comresearchgate.netresearchgate.net These solid-supported bases can be used in batch reactors and are also highly suitable for packed-bed reactors in continuous flow systems.
Alternatively, 4-bromo-2-chlorophenol can be anchored to a solid support, typically a polymer resin, through its hydroxyl group. The immobilized phenoxide is then treated with an excess of the isobutyl halide in solution. After the reaction is complete, the desired product can be cleaved from the resin. This approach allows for the use of excess reagents to drive the reaction to completion, with purification being a simple matter of washing the resin to remove unreacted reagents and byproducts before cleavage.
Table 1: Examples of Solid-Supported Reagents in Williamson Ether Synthesis
| Solid-Supported Reagent | Role | Typical Reaction Conditions | Advantages | Reference |
|---|---|---|---|---|
| Potassium Carbonate on Alumina (K₂CO₃/Al₂O₃) | Base | Solvent-free, microwave irradiation or thermal heating (70-110°C) | Mild conditions, easy separation, potential for solvent-free reactions. | orgchemres.orgnih.govjk-sci.comresearchgate.net |
| Amberlyst A26-OH | Base | 1,4-dioxane, 60°C, 24h | High conversion, reusable resin, simplifies product isolation. | tandfonline.comexlibrisgroup.comtandfonline.comresearchgate.netresearchgate.net |
| Polymer-bound Triphenylphosphine (for Mitsunobu variation) | Reagent | Used with an azodicarboxylate to activate the alcohol for etherification. | Facilitates purification by sequestering the phosphine (B1218219) oxide byproduct. |
Flow Chemistry and Continuous Processing Approaches
The synthesis of this compound is also amenable to flow chemistry, which offers enhanced safety, efficiency, and scalability compared to traditional batch processes. researchgate.netrsc.org A continuous flow process for this compound would typically involve the Williamson ether synthesis in a microreactor or a packed-bed reactor.
In a potential flow setup, a solution of 4-bromo-2-chlorophenol and a base in a suitable solvent would be continuously pumped and mixed with a stream of isobutyl halide. The combined stream would then pass through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst or base to facilitate the reaction. nih.gov The use of a packed-bed reactor with a solid-supported base, such as those mentioned in the previous section, is particularly advantageous as it combines the reaction and initial purification into a single step. rsc.org
The reaction parameters, including temperature, pressure, and residence time, can be precisely controlled in a flow system to optimize the yield and minimize the formation of byproducts. researchgate.netrsc.org The output stream from the reactor would then be directed to a continuous purification system, which could involve liquid-liquid extraction, and in-line analysis to monitor the product quality in real-time. The enhanced heat and mass transfer in microreactors can lead to significantly shorter reaction times and improved process safety, especially for exothermic reactions. researchgate.netrsc.org
Table 2: Representative Parameters for a Continuous Flow Williamson Ether Synthesis
| Parameter | Typical Range/Value | Significance | Reference |
|---|---|---|---|
| Reactor Type | Packed-bed reactor with solid-supported base or microreactor | Determines the surface-to-volume ratio and reaction environment. | rsc.orgnih.gov |
| Temperature | 50 - 150 °C | Influences reaction rate; higher temperatures can increase conversion but may lead to side reactions. | wikipedia.orgbyjus.com |
| Pressure | Atmospheric to 10 bar | Can be used to maintain the solvent in the liquid phase at higher temperatures. | |
| Residence Time | 1 - 20 minutes | The time the reactants spend in the reactor; optimized to maximize conversion. | researchgate.net |
| Flow Rate | 0.1 - 10 mL/min | Determines the throughput of the system. | nih.gov |
Control of Chemoselectivity in Synthesis of this compound
The synthesis of this compound requires precise control over the regioselectivity of the halogenation steps to obtain the desired substitution pattern on the aromatic ring. The key precursor is 4-bromo-2-chlorophenol, which can be synthesized by the sequential halogenation of phenol, or more directly, by the bromination of 2-chlorophenol. google.comontosight.aigoogle.com
The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of electrophilic attack. The hydroxyl group (-OH) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. quora.comdoubtnut.combyjus.comlibretexts.orgleah4sci.com The chloro group (-Cl), on the other hand, is a deactivating but also ortho-, para-directing group. libretexts.orgleah4sci.comyoutube.comwikipedia.orgunizin.orgmsu.edu Its deactivating nature stems from its inductive electron-withdrawing effect, while the lone pairs on the chlorine atom can participate in resonance, directing incoming electrophiles to the ortho and para positions.
In the bromination of 2-chlorophenol, the hydroxyl group is the more powerful activating and directing group. It strongly directs the incoming bromine electrophile to the positions ortho and para to it. The position para to the hydroxyl group is also meta to the chloro group. The ortho position to the hydroxyl group is also ortho to the chloro group. Given that the para position is generally less sterically hindered, electrophilic substitution preferentially occurs at the position para to the hydroxyl group, leading to the formation of 4-bromo-2-chlorophenol as the major product. google.com
To achieve high chemoselectivity and yield, reaction conditions must be carefully controlled. For instance, the bromination of 2-chlorophenol can be carried out using bromine in a solvent like chlorobenzene in the presence of a catalyst such as triethylamine hydrochloride at low temperatures (e.g., 5-15 °C) to afford a high yield of the desired product with minimal formation of the 6-bromo isomer. google.comgoogle.com The choice of brominating agent and reaction temperature are critical factors in controlling the regioselectivity of the reaction. ccspublishing.org.cnnih.govnih.gov
Applications of 4 Bromo 2 Chloro 1 Isobutoxybenzene in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Aromatic and Heteroaromatic Systems
The presence of both bromine and chlorine atoms on the benzene (B151609) ring of 4-bromo-2-chloro-1-isobutoxybenzene allows for selective cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds under various catalytic conditions is key to its utility.
Construction of Multi-substituted Arenes
The strategic functionalization of this compound enables the synthesis of highly substituted aromatic compounds. The bromo group is typically more reactive than the chloro group in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck reactions. This reactivity difference allows for the sequential introduction of different substituents onto the aromatic ring. For instance, a Suzuki coupling reaction with an arylboronic acid can be performed selectively at the C-Br bond, leaving the C-Cl bond intact for a subsequent, different coupling reaction. This stepwise approach provides a high degree of control over the final structure of the multi-substituted arene.
| Reaction Type | Catalyst/Ligand | Coupling Partner | Position of Reaction | Reference |
| Suzuki Coupling | Pd(PPh₃)₄ | Arylboronic acid | C-Br | nih.govnih.gov |
| Sonogashira Coupling | PdCl₂(PPh₃)₂/CuI | Terminal alkyne | C-Br | nih.gov |
| Heck Coupling | Pd(OAc)₂/Phosphine (B1218219) ligand | Alkene | C-Br | nih.gov |
Synthesis of Fused Ring Systems
The dihalo-substituted nature of this compound makes it a suitable starting material for the synthesis of fused polycyclic aromatic and heteroaromatic systems. Through intramolecular or intermolecular annulation reactions, the halogen atoms can serve as handles to build additional rings onto the initial benzene core. For example, a double Heck reaction or a combination of cross-coupling and cyclization reactions can lead to the formation of carbocyclic or heterocyclic ring systems. The isobutoxy group can also influence the regioselectivity of these cyclization reactions and can be a key element in the final properties of the synthesized fused system.
Pathways to Functionalized Biaryls and Teraryls
The synthesis of biaryl and teraryl scaffolds, which are common motifs in pharmaceuticals and organic electronic materials, can be efficiently achieved using this compound. A sequential cross-coupling strategy is often employed. The first coupling reaction, typically at the more reactive C-Br bond, generates a biaryl intermediate. This intermediate, still bearing the chloro substituent, can then undergo a second cross-coupling reaction with a different arylating agent to afford a non-symmetrical teraryl derivative. This modular approach allows for the creation of a diverse library of biaryl and teraryl compounds with tailored electronic and steric properties. nih.gov
Building Block for Oligomers and Polymers with Specific Architectures
In polymer chemistry, monomers with well-defined reactive sites are crucial for the synthesis of polymers with controlled architectures and properties. This compound, with its two distinct halogen atoms, offers potential as a monomer for the creation of advanced polymeric materials.
Monomer in Polyether Synthesis
While the isobutoxy group is relatively stable, the halogen atoms on this compound can participate in nucleophilic aromatic substitution (SNA) reactions to form polyethers. Although less common for dihaloarenes with electron-donating groups, under specific conditions, such as with highly reactive bisphenols and in the presence of a suitable catalyst and base, polycondensation can occur. The differential reactivity of the halogens could potentially lead to the formation of alternating copolymers.
Precursor for Aromatic Polymer Backbones
The most significant application of this compound in polymer synthesis lies in its use as a monomer in transition-metal-catalyzed polycondensation reactions. acs.org Polymerization methods such as Suzuki or Yamamoto polycondensation can utilize the dihalo functionality to construct fully aromatic polymer backbones. For example, self-polycondensation of a Grignard reagent derived from this compound or copolymerization with a diboronic acid can lead to the formation of polyphenylenes. The isobutoxy side chain serves to enhance the solubility of the resulting rigid-rod polymers, making them more processable for applications in areas like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
| Polymerization Method | Co-monomer | Resulting Polymer Type | Potential Properties | Reference |
| Suzuki Polycondensation | Aryldiboronic acid | Poly(phenylene) | Soluble, Processable, Luminescent | acs.org |
| Yamamoto Polycondensation | - (self-condensation) | Poly(phenylene) | High thermal stability | acs.org |
Intermediate in the Synthesis of Advanced Materials
The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of complex organic materials. The differential reactivity of the bromine and chlorine atoms allows for selective functionalization, a key strategy in the design of materials with specific electronic and photophysical properties.
Synthetic Routes to Liquid Crystalline Compounds
The rigid phenyl core of this compound, combined with its potential for elongation through cross-coupling reactions, is a desirable feature in the design of liquid crystal molecules. While specific synthetic routes starting from this exact compound are not extensively documented in publicly available literature, the synthesis of various liquid crystalline compounds often involves halogenated aromatic ethers. For instance, related structures such as other substituted bromochlorobenzenes serve as key intermediates. These are typically subjected to reactions like Suzuki or Sonogashira coupling to introduce mesogenic units, ultimately leading to the formation of molecules with liquid crystalline phases. The isobutoxy group in the target molecule can also influence the mesomorphic properties, such as the melting point and the temperature range of the liquid crystal phase.
Precursors for Organic Electronic Materials
In the field of organic electronics, halogenated aromatic compounds are fundamental building blocks for the synthesis of organic semiconductors, which are core components of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The bromo and chloro substituents on this compound can be utilized as handles for metal-catalyzed cross-coupling reactions to construct larger π-conjugated systems. For example, a related compound, 4-bromo-2-chloro-1-methoxybenzene, has been identified as a starting material in the synthesis of hydroxylated metabolites of polychlorinated biphenyls, demonstrating the reactivity of this substitution pattern. The isobutoxy group can enhance the solubility of the resulting materials in organic solvents, which is a crucial aspect for solution-based processing and device fabrication.
Role in Catalyst Ligand Synthesis for Organometallic Chemistry
The development of novel ligands is a cornerstone of modern organometallic chemistry, enabling new catalytic transformations with high efficiency and selectivity. The di-halogenated nature of this compound offers a platform for the synthesis of phosphine or N-heterocyclic carbene (NHC) ligands. Through sequential and selective metallation and substitution reactions, the bromo and chloro groups can be replaced by phosphorus or nitrogen-containing moieties. The isobutoxy group's steric and electronic properties can fine-tune the characteristics of the resulting metal-ligand complex, influencing its catalytic activity, stability, and selectivity in various cross-coupling and hydrogenation reactions.
Applications in Supramolecular Chemistry: Synthesis of Host-Guest Systems
Supramolecular chemistry focuses on the design and synthesis of large, well-organized molecular assemblies through non-covalent interactions. The rigid aromatic core of this compound can serve as a structural element in the construction of host molecules, such as cavitands and clips. The halogen atoms can participate in halogen bonding, a significant non-covalent interaction, to direct the assembly of supramolecular architectures. Furthermore, the isobutoxy group can provide solubility and influence the shape and size of the cavity within the host molecule, thereby affecting its ability to selectively bind guest molecules.
Future Research Directions and Emerging Methodologies for 4 Bromo 2 Chloro 1 Isobutoxybenzene
Development of Highly Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly guiding synthetic strategies, with a strong emphasis on atom economy—maximizing the incorporation of reactant atoms into the final product. jocpr.com Future research on 4-Bromo-2-chloro-1-isobutoxybenzene will likely focus on developing synthetic routes that are not only efficient in yield but also in their use of atomic resources.
Future methodologies could explore catalytic cycles that minimize waste. For example, developing direct C-H functionalization techniques to introduce the bromo, chloro, or isobutoxy groups would represent a significant advancement over traditional methods that often require pre-functionalized starting materials. nih.gov Reactions with high atom economy, such as cycloadditions and rearrangements, could also be investigated for the construction of the substituted benzene (B151609) core. jocpr.comnih.gov
Table 1: Comparison of Potential Synthetic Strategies for Atom Economy
| Synthetic Approach | Potential for High Atom Economy | Key Challenges |
| Traditional Multi-Step Synthesis | Low to Moderate | Isomer separation, stoichiometric reagents, waste generation. youtube.commasterorganicchemistry.com |
| Catalytic C-H Functionalization | High | Regioselectivity, catalyst stability, and cost. |
| Cycloaddition/Rearrangement Reactions | Very High | Substrate scope, reaction conditions, and catalyst design. jocpr.comnih.gov |
Exploration of Unprecedented Reactivity Profiles and Novel Transformation Pathways
The unique electronic and steric properties of this compound, imparted by the interplay of its substituents, suggest a rich and largely unexplored reactivity profile. Future research should aim to uncover novel transformation pathways that go beyond the predictable reactions of the individual functional groups.
The presence of both a bromine and a chlorine atom offers opportunities for selective cross-coupling reactions. Research could focus on developing catalysts and conditions that can differentiate between the C-Br and C-Cl bonds, allowing for sequential and site-selective introduction of new functionalities. This would provide a powerful tool for building molecular complexity.
Furthermore, the isobutoxy group, while seemingly a simple ether, could participate in or direct reactions in unexpected ways. For example, investigations into ortho-metalation directed by the isobutoxy group could reveal pathways to functionalize the adjacent C-H bond, a transformation not readily achievable through classical methods. The potential for the molecule to undergo novel cycloaddition or rearrangement reactions, perhaps under photochemical or electrochemical conditions, also warrants exploration. scitechdaily.com
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
The advent of automated synthesis platforms and high-throughput experimentation (HTE) is revolutionizing chemical research by enabling the rapid screening of reaction conditions and the generation of large datasets. seqens.comacs.orgchemrxiv.org Integrating the synthesis and functionalization of this compound into these platforms is a critical future direction.
HTE can be employed to rapidly optimize reaction conditions for the synthesis of this compound itself, as well as for its subsequent transformations. researchgate.netresearchgate.net By systematically varying parameters such as catalysts, ligands, solvents, and temperatures in a miniaturized, parallel format, optimal conditions can be identified in a fraction of the time required by traditional methods. seqens.com This approach is particularly valuable for challenging reactions where success is highly dependent on a precise combination of factors.
Automated platforms can also facilitate the rapid synthesis of a library of derivatives based on the this compound scaffold. This would be invaluable for structure-activity relationship (SAR) studies in fields such as medicinal chemistry and materials science.
Table 2: Impact of HTE on the Study of this compound
| Research Area | Traditional Approach | HTE-Enhanced Approach |
| Reaction Optimization | One-variable-at-a-time, slow, resource-intensive. | Parallel screening of multiple parameters, rapid identification of optimal conditions. acs.org |
| Catalyst Discovery | Limited to known catalyst classes, serendipitous discovery. | Systematic screening of diverse catalyst and ligand libraries. |
| Library Synthesis | Sequential synthesis, time-consuming. | Automated parallel synthesis of hundreds or thousands of compounds. chemrxiv.org |
Application of Machine Learning and Artificial Intelligence for Reaction Optimization and Discovery
Machine learning models can be trained on data generated from HTE experiments to predict reaction outcomes, such as yield and selectivity, with high accuracy. beilstein-journals.orgchemrxiv.org These predictive models can then be used to guide the design of new experiments, focusing on the most promising areas of the reaction space and avoiding unnecessary trial-and-error. nih.gov This data-driven approach can significantly reduce the time and resources required for reaction development. beilstein-journals.orgappliedclinicaltrialsonline.com
Design and Synthesis of Derivatives with Enhanced or Tunable Reactivity for Specific Synthetic Challenges
The inherent reactivity of this compound can be further modulated through the strategic design and synthesis of its derivatives. This involves introducing additional functional groups that can enhance or tune the reactivity of the molecule for specific synthetic applications.
For example, the introduction of a directing group at a specific position on the benzene ring could allow for highly regioselective functionalization of one of the C-H bonds. Conversely, the electronic properties of the existing substituents could be altered by introducing electron-donating or electron-withdrawing groups, thereby influencing the reactivity of the C-Br and C-Cl bonds in cross-coupling reactions.
The synthesis of derivatives with tailored reactivity is crucial for overcoming specific synthetic challenges. For instance, a derivative with enhanced water solubility might be desirable for certain biological applications, while a derivative with a specific photophysical property could be designed for use in materials science. The ability to fine-tune the reactivity of the this compound scaffold opens up a vast design space for the creation of novel molecules with desired functions.
Q & A
Q. How can researchers ensure the purity of 4-Bromo-2-chloro-1-isobutoxybenzene for synthetic applications?
Purity verification typically employs high-performance liquid chromatography (HPLC) or gas chromatography (GC) with thresholds >97.0% (HPLC/GC), as standardized for structurally similar halogenated aromatics like 4-Bromo-2-chlorophenylacetic acid and 1-Bromo-2-chloro-4-methoxybenzene . Storage at 0–6°C is recommended for stability, analogous to protocols for 2-Bromo-6-chlorophenylboronic acid .
Q. What reaction conditions optimize the introduction of the isobutoxy group into halogenated benzene derivatives?
The Williamson ether synthesis is widely used, involving nucleophilic substitution between an alkoxide (e.g., isobutoxide) and a halogenated precursor (e.g., 4-Bromo-2-chlorophenol). Refluxing in anhydrous solvents like THF or DMF at 80–100°C for 6–12 hours ensures high yields, as demonstrated for methoxy and butoxy analogs .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR : and NMR to resolve coupling patterns between adjacent halogens (Br/Cl) and the isobutoxy group.
- Mass Spectrometry : High-resolution MS to distinguish isotopic clusters from bromine (/) and chlorine (/) .
Advanced Research Questions
Q. How do substituents (Br, Cl, isobutoxy) influence regioselectivity in electrophilic aromatic substitution (EAS)?
The bromine (para-directing, deactivating) and chlorine (ortho/para-directing, deactivating) compete with the isobutoxy group (ortho/para-directing, activating). Computational models (e.g., DFT) predict dominant isobutoxy-directed EAS at the para position relative to the oxygen, validated experimentally via nitration or halogenation studies. Contradictions arise when steric hindrance from the isobutoxy group shifts reactivity .
Q. What experimental strategies resolve contradictions in reported reactivity data for halogenated aryl ethers?
- Controlled Competition Experiments : Compare reaction rates of this compound with analogs lacking specific substituents (e.g., 4-Bromo-1-chloro-2-fluorobenzene).
- Isotopic Labeling : Track substituent effects using deuterated or -labeled derivatives .
Q. How can researchers assess the stability of this compound under thermal or hydrolytic conditions?
- Thermal Stability : Thermogravimetric analysis (TGA) at 25–300°C identifies decomposition thresholds.
- Hydrolytic Stability : Reflux in acidic (HCl) or basic (NaOH) solutions, monitoring degradation via HPLC. Halogenated ethers like 4-Bromo-2-fluorobenzyl bromide show higher stability in acidic vs. basic conditions .
Q. What methodologies validate the environmental safety of halogenated aryl ethers during disposal?
- Ecotoxicity Assays : Use Daphnia magna or algae growth inhibition tests to evaluate aquatic toxicity.
- Degradation Studies : UV/ozone exposure or Fenton reactions simulate oxidative breakdown pathways, as applied to 2-Bromo-4-chlorophenylacetonitrile .
Key Methodological Recommendations
- Synthetic Optimization : Prioritize inert atmospheres (N/Ar) to prevent oxidation of the isobutoxy group.
- Analytical Cross-Validation : Combine NMR, MS, and X-ray crystallography (if crystalline) to resolve structural ambiguities.
- Data Reproducibility : Document batch-specific purity grades and storage conditions to mitigate variability in reactivity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
